molecular formula C11H10F3N3 B13223780 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

Cat. No.: B13223780
M. Wt: 241.21 g/mol
InChI Key: ACRBKDLKEXHHLB-UHFFFAOYSA-N
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Description

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The trifluoromethyl group attached to the phenyl ring enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine typically involves the cyclization of appropriate hydrazine derivatives with 3-(trifluoromethyl)benzaldehyde under acidic or basic conditions. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with methylhydrazine in the presence of an acid catalyst to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications compared to similar compounds .

Biological Activity

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine (commonly referred to as TFMPA) is a synthetic organic compound belonging to the pyrazole class, characterized by its unique trifluoromethyl substitution. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

Chemical Formula: C11_{11}H10_{10}F3_3N3_3

CAS Number: 1909326-85-7

IUPAC Name: 5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-3-amine

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and targets. The presence of the methyl group may influence its reactivity and biological interactions.

TFMPA's mechanism of action involves its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known to improve pharmacodynamics and pharmacokinetics, enhancing the compound's efficacy. Studies suggest that TFMPA can modulate enzyme activity through hydrogen bonding and other interactions at the active sites, leading to various biological effects.

Anticancer Properties

Research indicates that pyrazole derivatives, including TFMPA, exhibit significant anticancer activity. For instance:

  • Cell Cycle Modulation: In studies involving breast cancer cell lines (e.g., MDA-MB-231), TFMPA demonstrated the ability to induce apoptosis and enhance caspase-3 activity, indicating its potential as an anticancer agent .
  • Inhibition of Microtubule Assembly: Similar compounds have shown effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting a mechanism through which they can disrupt cancer cell proliferation .

Anti-inflammatory Effects

TFMPA has also been explored for its anti-inflammatory properties:

  • Cytokine Inhibition: Compounds within the pyrazole class have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Selectivity for COX Enzymes: Some studies report that pyrazole derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), which are key players in inflammation pathways .

Comparative Analysis of Biological Activity

Activity Type Mechanism IC50 Values References
AnticancerInduction of apoptosis in cancer cells1.0 μM (caspase activation)
Anti-inflammatoryInhibition of COX enzymesIC50 < 10 μM for selective COX-2 inhibition
Microtubule disruptionInhibition at 20 μM concentration40.76–52.03% inhibition

Case Studies and Research Findings

  • Synthesis and Evaluation: A study synthesized various pyrazole derivatives, including TFMPA analogs, evaluating their anticancer effects on multiple cell lines. The results indicated significant antiproliferative activity across different cancers, particularly in breast and liver cancer models .
  • Pharmacological Potential: Research highlighted the importance of the trifluoromethyl group in enhancing the pharmacological profile of pyrazole derivatives. Compounds with this substitution demonstrated improved activity against resistant bacterial strains and showed promise as antimicrobial agents .
  • Clinical Implications: The ongoing exploration of TFMPA and similar compounds suggests their potential as therapeutic agents in treating cancer and inflammatory diseases. The incorporation of trifluoromethyl groups has been linked to enhanced drug-like properties, making these compounds suitable candidates for further clinical development .

Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-3-amine

InChI

InChI=1S/C11H10F3N3/c1-7-5-10(15)16-17(7)9-4-2-3-8(6-9)11(12,13)14/h2-6H,1H3,(H2,15,16)

InChI Key

ACRBKDLKEXHHLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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